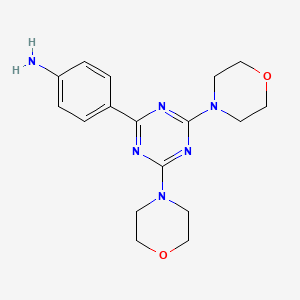

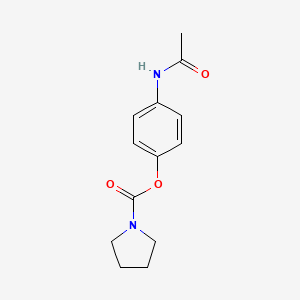

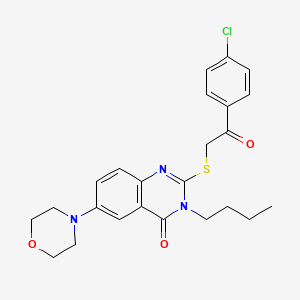

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group characterized by a sulfur atom connected to an oxygen atom and a nitrogen atom (SO2NH2). Sulfonamides are known for their significant role in medicinal chemistry and have a wide range of biological activities .

Chemical Reactions Analysis

Sulfonamides, in general, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as weak acids, forming salts with bases .Aplicaciones Científicas De Investigación

Herbicide Selectivity

A significant application of a related compound, chlorsulfuron, is in the field of herbicides for cereals. The selectivity of chlorsulfuron for small grains is attributed to the crop plants' ability to metabolize the herbicide to an inactive product. This metabolism involves hydroxylation followed by conjugation with a carbohydrate moiety (Sweetser, Schow, & Hutchison, 1982).

Anticancer Properties

Sulfonamide compounds, including derivatives of benzenesulfonamides, have shown promise in cancer treatment. For instance, some benzenesulfonamide derivatives exhibited potent cytotoxic activities against tumor cells, suggesting their potential as novel anticancer agents (Gul et al., 2016).

Progesterone Receptor Antagonism

Another research area involves the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists. These compounds are investigated for their potential in treating diseases such as uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).

COX-2 Inhibition

4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have been evaluated for their ability to inhibit COX-2, an enzyme involved in inflammation and pain. These derivatives, particularly those with a fluorine atom, have shown potential as selective COX-2 inhibitors (Hashimoto et al., 2002).

Enzyme Inhibition and Antioxidant Activity

Sulfonamide hybrid Schiff bases of anthranilic acid, including 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide derivatives, have demonstrated significant enzyme inhibition potential against acetylcholinesterase and butyrylcholinesterase, as well as notable antioxidant activity (Kausar et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c18-15-8-4-5-9-16(15)23(21,22)19-12-17(20,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,19-20H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHDWBTVDNHKRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CC=CC=C2Cl)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2997010.png)

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2997018.png)

![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2997020.png)

![2-(4-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B2997022.png)